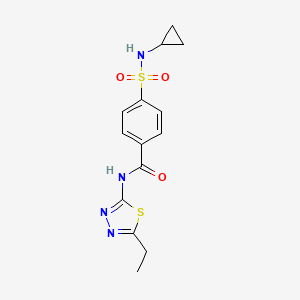

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide" is a derivative of sulfonyl-substituted nitrogen-containing heterocyclic systems. It is related to a class of compounds that have been synthesized for their potential biological activities, including antimicrobial and antifungal properties. These compounds are characterized by the presence of a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic ring containing both nitrogen and sulfur atoms. This structural feature is significant in conferring biological activity to these molecules .

Synthesis Analysis

The synthesis of related compounds involves the acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with heteryl-substituted acid chlorides. This method allows for the creation of novel heterocyclic compounds that have not been previously reported in the literature. The synthesis process is confirmed by various analytical techniques, including 1H NMR-spectroscopy, elemental analysis, and thin-layer chromatography, ensuring the structure and purity of the obtained compounds .

Molecular Structure Analysis

The molecular structure of related compounds in this class has been characterized by spectroscopic techniques. For instance, the X-ray coordinates of a similar compound, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, with cyclin-dependent kinase 5 (cdk5) have been reported, revealing an unusual binding mode to the enzyme's hinge region via a water molecule . This suggests that the molecular structure of these compounds is critical for their interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the functional groups in these compounds is a key aspect of their chemical behavior. For example, the cyanomethylene functionality in a related compound, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, has been exploited to construct new heterocycles hybrid with the 1,3,4-thiadiazole moiety. This indicates that the chemical reactions involving these compounds are versatile and can lead to the formation of various novel heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of the 1,3,4-thiadiazole ring contributes to their biological activity, as evidenced by pharmacological studies. These studies have shown that compounds in this series exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The antimicrobial properties of these compounds make them promising candidates for further study, particularly those with high activity, such as the compound 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide .

Future Directions

properties

IUPAC Name |

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-2-12-16-17-14(22-12)15-13(19)9-3-7-11(8-4-9)23(20,21)18-10-5-6-10/h3-4,7-8,10,18H,2,5-6H2,1H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDBPCFCLFHJPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)

![8-Butyl-11-[2-(3-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3019099.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)

![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)